[4-(trifluoromethyl)phenyl]methyl imidazole-1-carboxylate
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Overview
Description
[4-(trifluoromethyl)phenyl]methyl imidazole-1-carboxylate is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring via a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach involves the reaction of internal alkynes with iodine in dimethyl sulphoxide to form benzils, which are then reacted with an aldehyde and ammonium acetate in situ .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as flow chemistry. For instance, the rapid formation of 2-lithio-1-(triphenylmethyl)imidazole at ambient temperature and its subsequent reaction with electrophiles can achieve high yields in short reaction times .
Chemical Reactions Analysis
Types of Reactions
[4-(trifluoromethyl)phenyl]methyl imidazole-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The oxidation of aromatic amines using mild conditions and inexpensive reagents.
Substitution: The functionalization of imidazoles through substitution reactions, such as the reaction with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, dimethyl sulphoxide, ammonium acetate, and various electrophiles. Reaction conditions are typically mild, allowing for the inclusion of a variety of functional groups .
Major Products Formed
The major products formed from these reactions include disubstituted imidazoles and functionalized imidazole derivatives, which can be further utilized in various applications .
Scientific Research Applications
[4-(trifluoromethyl)phenyl]methyl imidazole-1-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [4-(trifluoromethyl)phenyl]methyl imidazole-1-carboxylate involves its interaction with molecular targets and pathways. For instance, imidazole derivatives are known to interact with various enzymes and receptors, influencing biological processes . The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl Pyrimidine Derivatives: These compounds also contain a trifluoromethyl group and have applications in antifungal, insecticidal, and anticancer research.
4,5-Diphenyl-imidazol-1,2,3-triazoles: These compounds possess similar structural motifs and have shown potent inhibitory activities toward enzymes such as α-glucosidase.
Uniqueness
[4-(trifluoromethyl)phenyl]methyl imidazole-1-carboxylate is unique due to its specific combination of a trifluoromethyl group and an imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[4-(trifluoromethyl)phenyl]methyl imidazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)10-3-1-9(2-4-10)7-19-11(18)17-6-5-16-8-17/h1-6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEZLMYBHFOWHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)N2C=CN=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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